D3 Receptor Binding Affinity and D3/D2 Selectivity Ratio Compared to NGB 2904
3,4-Dichloro-N-[(2-methoxyphenyl)methyl]benzamide exhibits a Ki of 25.1 nM at the human D3 receptor and 316 nM at the human D2 receptor, yielding a D2/D3 selectivity ratio of 12.6 [1]. In comparison, the well-characterized D3 antagonist NGB 2904 (N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-3,4-dichlorobenzamide) displays Ki values of 0.9 nM (D3) and 200 nM (D2), corresponding to a selectivity ratio of 222 [2]. While NGB 2904 possesses higher absolute affinity, 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide offers a pharmacologically useful intermediate selectivity window that may be advantageous in applications where excessive D3 selectivity is undesirable and balanced D3/D2 engagement is sought. The assay context for the target compound was antagonist activity at human D3 and D2 receptors expressed in CHO cells, measured by [35S]GTPγS binding assay [1].
| Evidence Dimension | D3 receptor binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | Ki D3 = 25.1 nM; Ki D2 = 316 nM; D2/D3 ratio = 12.6 |
| Comparator Or Baseline | NGB 2904: Ki D3 = 0.9 nM; Ki D2 = 200 nM; D2/D3 ratio = 222 |
| Quantified Difference | Target compound is 27.9-fold less potent at D3 but exhibits a lower selectivity window (12.6 vs 222) that may reduce D2-sparing effects. |
| Conditions | Target compound: [35S]GTPγS binding assay, human D3/D2 receptors expressed in CHO cells. Comparator: radioligand binding assays using human cloned receptors. |
Why This Matters
The intermediate D3 selectivity profile of 3,4-dichloro-N-[(2-methoxyphenyl)methyl]benzamide makes it a distinct tool for investigating D3-mediated signaling where partial D2 engagement is desired, differentiating it from ultra-selective D3 antagonists.
- [1] BindingDB Entry BDBM50414564 (CHEMBL562833). Affinity Data: Ki 25.1 nM (D3), Ki 316 nM (D2). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414564 (accessed 2026-05-06). View Source
- [2] Newman, A. H.; Grundt, P.; Cyriac, G.; Deschamps, J. R.; Gardner, E. L.; Xi, Z.-X.; Ashby, C. R.; Heidbreder, C. A. N-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-3,4-dichlorobenzamide (NGB 2904): A potent and selective dopamine D3 receptor antagonist. J. Med. Chem. 2003, 46, 5079-5082. View Source
